molecular formula C7H12O4S B6220061 {4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 2751611-26-2

{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B6220061
CAS No.: 2751611-26-2
M. Wt: 192.2
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Description

{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a chemical compound known for its unique bicyclic structure.

Preparation Methods

The synthesis of {4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves several steps. One efficient approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of sp3-rich chemical space, which can be further derivatized through numerous transformations. Industrial production methods for this compound are still under exploration, but the modular approach provides a promising pathway for large-scale synthesis.

Chemical Reactions Analysis

{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfone derivatives, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, its unique structure allows for the development of new drugs with potential therapeutic benefits. Additionally, it is used in material science investigations to create novel materials with desirable properties .

Mechanism of Action

The mechanism of action of {4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure enables it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

When compared to other similar compounds, {4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol stands out due to its unique bicyclic structure. Similar compounds include other bicyclo[2.1.1]hexane derivatives, which also exhibit interesting chemical and biological properties. the presence of the methanesulfonyl group in this compound provides additional reactivity and potential for further functionalization .

Properties

CAS No.

2751611-26-2

Molecular Formula

C7H12O4S

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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